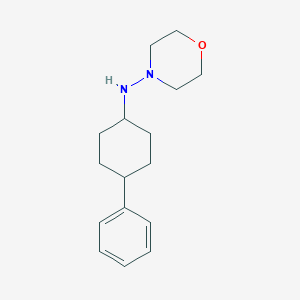
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide, also known as DPTC, is a chemical compound that has gained attention in scientific research due to its potential biological activities. DPTC is a heterocyclic compound that contains a thiazole and pyrazole ring, which are known to exhibit various biological activities.
作用机制
The mechanism of action of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. Moreover, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of α-amylase, an enzyme involved in the digestion of carbohydrates.
Biochemical and Physiological Effects:
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has exhibited various biochemical and physiological effects in vitro and in vivo studies. In vitro studies have shown that 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide induces apoptosis, cell cycle arrest, and DNA damage in cancer cells. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been shown to reduce the production of reactive oxygen species and lipid peroxidation in cells. In vivo studies have shown that 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide reduces tumor growth and increases the survival rate of cancer-bearing mice. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been shown to reduce inflammation and oxidative stress in diabetic rats.
实验室实验的优点和局限性
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide also has some limitations, including its low water solubility, which may affect its bioavailability and pharmacokinetics. Moreover, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the research of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide, including its optimization as a potential anticancer, antimicrobial, anti-inflammatory, and antidiabetic agent. Moreover, the development of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide analogs with improved potency and selectivity may lead to the discovery of novel therapeutic agents. Furthermore, the elucidation of the precise mechanism of action of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide may provide insights into the development of new drugs targeting cancer, inflammation, and diabetes.
合成方法
The synthesis of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide involves the reaction of 2-aminothiazole, 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, and carbonyldiimidazole in the presence of N,N-dimethylformamide. The reaction yields 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide as a white crystalline solid with a melting point of 243-245°C.
科学研究应用
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been studied for its potential biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. In vitro studies have shown that 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Moreover, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has demonstrated antidiabetic activity by reducing blood glucose levels in diabetic rats.
属性
IUPAC Name |
1,3-diphenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(21-19-20-11-12-25-19)16-13-23(15-9-5-2-6-10-15)22-17(16)14-7-3-1-4-8-14/h1-13H,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTHTRWTEGKEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)

![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)
![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5786061.png)
![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde](/img/structure/B5786072.png)
![N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)


![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)
